6-amino-2H-1,4-benzoxazin-3(4H)-one
Description
Contextualization within the Benzoxazinone (B8607429) Chemical Class
6-amino-2H-1,4-benzoxazin-3(4H)-one belongs to the benzoxazinone class of compounds, which are characterized by a bicyclic structure containing a benzene (B151609) ring fused to an oxazine (B8389632) ring. Specifically, it is a 1,4-benzoxazinone, indicating the relative positions of the oxygen and nitrogen atoms in the heterocyclic ring. The presence of an amino group at the 6-position and a ketone at the 3-position are key functional features that contribute to its chemical reactivity and biological properties.
Benzoxazinones are a versatile group of heterocyclic compounds that have garnered considerable attention from medicinal chemists due to their diverse pharmacological properties and multiple sites for modification. benthamscience.com This class of compounds is considered a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. benthamscience.comnih.gov
| Property | Value |
| Molecular Formula | C₈H₈N₂O₂ |
| Molecular Weight | 164.16 g/mol |
| CAS Number | 89976-75-0 |
| Melting Point | 266-268 °C |
| Appearance | Crystalline solid |
A summary of the key chemical and physical properties of this compound.. echemi.comchemimpex.comsigmaaldrich.com
Significance as a Core Scaffold in Medicinal Chemistry and Agrochemical Development Research
The structure of this compound serves as a crucial starting point for the synthesis of a wide array of derivatives with diverse biological activities. Its utility as a scaffold is a central theme in both medicinal and agrochemical research.
In medicinal chemistry , the benzoxazinone core is a key component in the design of novel therapeutic agents. nih.gov Researchers have successfully synthesized derivatives with a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antituberculosis properties. nih.govsapub.orgresearchgate.net For instance, derivatives of 2H-1,4-benzoxazin-3(4H)-one have been investigated for their potential in treating neurodegenerative diseases like Alzheimer's and depression. nih.gov The ability to modify the core structure at various positions allows for the fine-tuning of pharmacological properties to enhance efficacy and selectivity for specific biological targets. benthamscience.com
In the field of agrochemical development , this compound is a valuable intermediate in the creation of new herbicides and pesticides. chemimpex.comchemimpex.com The benzoxazinone structure can be modified to produce compounds with potent herbicidal and fungicidal activity. chemimpex.comnih.gov For example, certain derivatives have shown significant inhibitory effects against various phytopathogenic fungi. nih.gov The adaptability of the benzoxazinone scaffold allows for the development of crop protection agents with improved efficacy and potentially better environmental profiles. chemimpex.com
Overview of Research Trajectories and Future Directions
Current research involving this compound and its derivatives is focused on several key areas. A major trajectory is the continued exploration of its potential in drug discovery. This includes the synthesis of new derivatives and their screening for a wider range of biological activities. researchgate.net For example, recent studies have focused on creating derivatives with 1,2,3-triazole moieties to enhance their anti-inflammatory and anticancer activities. researchgate.netnih.gov
Another significant research direction is the development of more efficient and environmentally friendly ("green") synthesis methods for benzoxazinone derivatives. nih.gov This includes the use of catalytic reductive cyclization and other modern synthetic techniques.
Future research will likely focus on:
Elucidating Structure-Activity Relationships (SAR): A deeper understanding of how specific structural modifications influence biological activity will enable the rational design of more potent and selective compounds. benthamscience.com
Investigating Novel Mechanisms of Action: Research into how these compounds exert their biological effects at the molecular level could reveal new therapeutic targets and applications. nih.gov
Exploring Applications in Material Science: The unique properties of benzoxazinones may also lead to their use in the development of novel materials.
The versatility of the this compound scaffold ensures its continued importance in the ongoing quest for new and improved pharmaceuticals and agrochemicals.
Structure
3D Structure
Properties
IUPAC Name |
6-amino-4H-1,4-benzoxazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c9-5-1-2-7-6(3-5)10-8(11)4-12-7/h1-3H,4,9H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEPGYMHEMLZMBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(O1)C=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90377091 | |
| Record name | 6-amino-2H-1,4-benzoxazin-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90377091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89976-75-0 | |
| Record name | 6-amino-2H-1,4-benzoxazin-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90377091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-amino-3,4-dihydro-2H-1,4-benzoxazin-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Transformations of 6 Amino 2h 1,4 Benzoxazin 3 4h One
Established Synthetic Routes to the 6-amino-2H-1,4-benzoxazin-3(4H)-one Core
The synthesis of this compound can be achieved through several strategic approaches, each with its own set of advantages and applications. These methods primarily involve the formation of the benzoxazinone (B8607429) ring system and the introduction or modification of the amino group at the 6-position.
A prevalent and straightforward method for the synthesis of this compound is the reduction of its corresponding nitro precursor, 6-nitro-2H-1,4-benzoxazin-3(4H)-one. prepchem.comnih.govsigmaaldrich.com This transformation is typically accomplished through catalytic hydrogenation.
In this process, the nitro-substituted benzoxazinone is subjected to hydrogen gas in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a commonly used catalyst for this reaction. google.comuq.edu.au The reaction is generally carried out in a suitable solvent, such as ethanol, at room temperature. google.com The progress of the reaction is monitored by the uptake of hydrogen. Upon completion, the catalyst is removed by filtration, often through a pad of Celite, and the solvent is evaporated to yield the desired this compound. google.com
Another approach involves using iron powder in an acidic medium, such as acetic acid. prepchem.com In a specific example, a solution of 6-nitro-4-propargyl-2H-1,4-benzoxazin-3(4H)-one in a mixture of glacial acetic acid and ethyl acetate (B1210297) was added to a slurry of iron powder in aqueous acetic acid. The mixture was heated to reflux, and after workup, yielded 6-amino-4-propargyl-2H-1,4-benzoxazin-3(4H)-one. prepchem.com
Table 1: Examples of Catalytic Hydrogenation for the Synthesis of this compound Derivatives
| Precursor | Reducing Agent/Catalyst | Solvent | Product | Yield | Reference |
| 6-nitro-4-propargyl-2H-1,4-benzoxazin-3(4H)-one | Iron powder / Acetic acid | Acetic acid, Ethyl acetate | 6-amino-4-propargyl-2H-1,4-benzoxazin-3(4H)-one | 75% | prepchem.com |
| 4-amino-5-fluoro-2-nitrophenoxyacetate methyl ester | 10% Palladium on carbon / H₂ | Ethanol | 6-amino-5-fluoro-2H-1,4-benzoxazin-3(4H)-one | Not specified | google.com |
| Dinitro intermediate | Pd/C / H₂ | Not specified | 6-amino-2,2,7-trifluoro-4H-benzo- prepchem.comsemanticscholar.org-oxazin-3-one | 83% (overall) | uq.edu.au |
Cyclocondensation reactions represent a fundamental approach to constructing the 1,4-benzoxazinone core. researchgate.netbeilstein-journals.orgbeilstein-journals.org This strategy typically involves the reaction of a substituted 2-aminophenol (B121084) with a suitable two-carbon electrophile, such as a haloacetyl halide or a haloacetate. researchgate.net
For the synthesis of the 6-amino derivative, a 2-amino-5-nitrophenol (B90527) can be used as the starting material. sigmaaldrich.com The reaction of 2-aminophenols with chloroacetyl chloride in the presence of a base like potassium carbonate can lead to the formation of the 4H-benzoxazin-3-one intermediate. researchgate.net Subsequent reduction of the nitro group at the 6-position would then yield the final product.
The process often involves the initial formation of an N-acylated intermediate, which then undergoes intramolecular cyclization to form the benzoxazinone ring. The choice of solvent and base is crucial for the efficiency of this reaction.
Reductive cyclization combines the reduction of a nitro group and a cyclization step in a single pot or in a sequential manner. This method is particularly efficient as it reduces the number of synthetic steps. A common strategy involves the reduction of an o-nitrophenoxyacetate derivative.
For instance, methyl 4-amino-5-fluoro-2-nitrophenoxyacetate was dissolved in ethanol, and 10% palladium on carbon was added. google.com The introduction of hydrogen at room temperature led to the reduction of the nitro group and subsequent cyclization to form 6-amino-5-fluoro-2H-1,4-benzoxazin-3(4H)-one. google.com
A fully integrated continuous flow process has also been developed for the synthesis of a functionalized 6-aminobenzoxazinone. uq.edu.au This process involved a nitration step, followed by a continuous flow hydrogenation of the dinitro intermediate over a Pd/C catalyst. The resulting air-sensitive diamino derivative was then directly cyclized under acidic conditions to afford the target compound in high yield. uq.edu.au
The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution reaction that provides a powerful tool for the synthesis of heterocyclic compounds, including 2H-1,4-benzoxazin-3(4H)-ones. semanticscholar.orgresearchgate.netasianpubs.orgwikipedia.orgnih.gov This rearrangement involves the migration of an aryl group from a heteroatom to a nucleophilic center within the same molecule.
A general approach involves the reaction of a primary amine with chloroacetyl chloride to form a 2-chloroacetamide. asianpubs.org This intermediate then reacts with a substituted phenol (B47542), such as a 2-chlorophenol, in an O-alkylation step. asianpubs.org The resulting O-alkylated product undergoes a Smiles rearrangement in the presence of a base like cesium carbonate in a solvent such as DMF to furnish the 2H-1,4-benzoxazin-3(4H)-one. semanticscholar.orgasianpubs.org While this method is versatile for a range of substituted benzoxazinones, its direct application to the synthesis of the 6-amino derivative would require a precursor with a suitably protected amino group or a nitro group that can be subsequently reduced.
The key steps in a Smiles rearrangement-based synthesis are:
Formation of an N-substituted 2-chloroacetamide.
O-alkylation of a phenol with the chloroacetamide.
Base-mediated intramolecular cyclization via Smiles rearrangement.
Copper-catalyzed reactions have emerged as an efficient method for the synthesis of N-substituted 2H-1,4-benzoxazin-3(4H)-ones. acs.orgresearchgate.netumich.edunih.gov These one-pot procedures often involve a nucleophilic substitution followed by a copper-catalyzed intramolecular C-N bond formation.
One such method involves the reaction of 2-halophenols with 2-chloroacetamides. acs.orgnih.gov The reaction proceeds via a nucleophilic substitution to form an intermediate, which then undergoes a CuI-catalyzed coupling cyclization to yield the desired benzoxazinone. acs.orgnih.gov This approach offers the advantages of simple reaction conditions, short reaction times, and a broad substrate scope. acs.orgnih.gov
Another copper-catalyzed one-pot synthesis involves the condensation of 2-(o-haloaryloxy)acyl chlorides with primary amines, followed by a Cu(I)-catalyzed intramolecular C-N bond coupling. researchgate.netumich.edu This method allows for the convenient introduction of diverse substituents at the 4-position of the benzoxazinone ring. researchgate.netumich.edu
Table 2: Examples of Copper-Catalyzed Synthesis of 2H-1,4-benzoxazin-3(4H)-one Derivatives
| Reactant 1 | Reactant 2 | Catalyst | Key Transformation | Product Type | Reference |
| 2-halophenols | 2-chloroacetamides | CuI | Nucleophilic substitution followed by coupling cyclization | N-substituted 2H-1,4-benzoxazin-3(4H)-ones | acs.orgnih.gov |
| 2-(o-haloaryloxy)acyl chlorides | Primary amines | Cu(I) | Condensation followed by intramolecular C-N coupling | 4-substituted 2H-1,4-benzoxazin-3(4H)-ones | researchgate.netumich.edu |
Palladium-catalyzed reactions are powerful tools in organic synthesis and have been applied to the formation of various heterocyclic systems. nih.govacs.orgnih.gov In the context of benzoxazinone synthesis, palladium catalysts can facilitate key bond-forming steps.
For example, a palladium-catalyzed cascade reaction has been developed for the synthesis of 2-substituted quinazolin-4(3H)-ones from o-nitrobenzamides and alcohols. nih.gov This reaction involves alcohol oxidation, nitro reduction, condensation, and dehydrogenation, all facilitated by the palladium catalyst. nih.gov A similar strategy could potentially be adapted for the synthesis of this compound by starting with an appropriate o-nitrophenol derivative.
Furthermore, palladium-catalyzed intramolecular C-H activation has been utilized to access 1,2-dihydro-(4H)-3,1-benzoxazin-4-ones. nih.gov While this leads to a different isomer, it highlights the potential of palladium catalysis in constructing the core benzoxazine (B1645224) structure. The highly regio- and stereoselective 6-exo-dig cyclization of N-acyl-o-alkynylanilines using a palladium acetate catalyst is another example of the utility of palladium in synthesizing related heterocyclic structures. acs.org
Regioselectivity and Stereoselectivity in Synthesis
The synthesis of substituted 1,4-benzoxazinones often requires precise control over the placement of functional groups on the aromatic ring (regioselectivity) and the spatial arrangement of atoms when a chiral center is present (stereoselectivity).
Regioselectivity: The final substitution pattern of this compound is typically dictated by the substitution pattern of the starting materials, most commonly a substituted 2-aminophenol. For instance, the synthesis of a related compound, 6-amino-5-fluoro-2H-1,4-benzoxazin-3(4H)-one, begins with 4-amino-3-fluorophenol. google.com A multi-step sequence involving acetylation, reaction with chloroacetic acid, nitration, and finally reductive cyclization ensures the final positions of the amino and fluoro groups are locked in place. google.com The nitration step, in particular, is crucial for regiocontrol, as the directing effects of the existing substituents on the phenol ring guide the incoming nitro group to the desired position. google.com
Stereoselectivity: While the parent this compound is achiral, the introduction of a substituent at the C2 position of the oxazine (B8389632) ring creates a chiral center. Achieving stereocontrol in these cases is a significant synthetic challenge. One effective method for obtaining enantiomerically pure benzoxazines is through the kinetic resolution of a racemic mixture. For example, the (S)-enantiomers of 3-methyl-substituted 1,4-benzoxazines have been successfully isolated with high enantiomeric excess (>99% ee) by using N-phthaloyl-(S)-leucyl chloride or (S)-(+)-naproxen acyl chloride as a chiral resolving agent. researchgate.net This process involves the preferential acylation of one enantiomer, allowing for the separation of the diastereomeric amides, followed by hydrolysis to yield the desired enantiopure amine. researchgate.net
Optimization of Reaction Conditions and Yield Enhancement in Synthetic Protocols
Maximizing the efficiency of synthetic routes to 1,4-benzoxazinones is a key focus of process chemistry. Research has shown that careful optimization of catalysts, reagents, solvents, and reaction conditions can lead to significantly improved yields.
A variety of synthetic strategies have been subject to optimization. For instance, in the copper-catalyzed synthesis of 2H-1,4-benzoxazin-3-(4H)-ones from o-iodophenol and 2-chloroacetamide, a systematic examination of catalysts, ligands, bases, and solvents was performed. ijsr.net This study found that the combination of copper(I) iodide (CuI) as the catalyst, 1,10-phenanthroline (B135089) as the ligand, and cesium carbonate (Cs₂CO₃) as the base in dioxane solvent provided the most effective system, boosting the isolated yield to 95%. ijsr.net
Similarly, in the synthesis of related benzoxazin-4-ones, ultrasound irradiation has been employed to enhance reaction rates and yields. One study found that while thermal conditions with various solvents gave modest yields (45–65%), using an excess of acetic anhydride (B1165640) under ultrasonic irradiation resulted in excellent yields of up to 98% in a much shorter time. mdpi.com The choice of base is also critical; in the one-pot synthesis of 2H-benzo[b] google.comresearchgate.netoxazin-3(4H)-one derivatives from o-aminophenols and 2-bromoalkanoates, various bases such as Na₂CO₃, K₂CO₃, and DABCO were tested, but cesium carbonate (Cs₂CO₃) was found to be superior. ijsr.net
The table below summarizes examples of optimized conditions for the synthesis of benzoxazinone scaffolds.
| Starting Materials | Catalyst/Reagent | Base | Solvent | Conditions | Yield |
| o-Iodophenol, 2-Chloroacetamide | CuI, 1,10-Phenanthroline | Cs₂CO₃ | Dioxane | 90°C, 24h | 95% ijsr.net |
| Anthranilic Acids, Aryl Aldehydes | Acetic Anhydride | - | - | Ultrasound | up to 98% mdpi.com |
| o-Aminophenols, 2-Bromoalkanoates | - | Cs₂CO₃ | [omim][BF₄] | - | 73-95% ijsr.net |
| 2-Aminophenol, Chloroacetyl chloride | - | Aqueous NaOH | Acetone | - | High Yield |
This table is illustrative of optimization strategies for the general benzoxazinone scaffold.
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles aims to make chemical manufacturing more environmentally benign. This includes assessing atom economy and E-factors, and developing scalable, efficient processes like continuous flow synthesis.
Atom Economy Assessments
Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. Syntheses that proceed via condensation or addition reactions tend to have higher atom economy than those involving protecting groups or leaving groups that are not incorporated into the final product. For example, a reported Rh(III)-catalyzed ortho-carbonylation of anilines to construct benzoxazine-4-ones is described as a highly atom-economical one-pot process, proceeding via a [3+2+1] cyclization. nih.gov Such strategies, which maximize the incorporation of reactant atoms into the final structure, are central to green synthesis design.
E-factor Analysis
The E-factor (Environmental factor) is a complementary metric that quantifies the amount of waste generated per unit of product. It is calculated as the total mass of waste divided by the mass of the product. Lower E-factors indicate less waste and a greener process. Multi-step syntheses, common for heterocyclic compounds, often have high E-factors due to solvent use in reactions and purifications, reagent waste, and byproducts at each stage. The development of one-pot reactions or telescoped sequences, where intermediates are not isolated, can significantly reduce the E-factor by minimizing workup and purification steps. nih.gov
Continuous Flow Synthesis Adaptations for Scalability
Continuous flow chemistry has emerged as a powerful tool for improving the safety, efficiency, and scalability of chemical processes, aligning well with green chemistry principles. A fully integrated continuous flow protocol has been developed for the synthesis of a functionalized this compound derivative. researchgate.netuq.edu.au This process involves a three-step sequence:
Nitration: An aromatic starting material is subjected to continuous flow dinitration using oleum (B3057394) and nitric acid in a heated microstructured device. uq.edu.au
Hydrogenation: The resulting dinitro-intermediate is immediately passed through a fixed-bed reactor containing a Pd/C catalyst for continuous flow hydrogenation. uq.edu.au
Cyclization: The air-sensitive diamino intermediate is then directly cyclized in an acid-catalyzed step within a heated tubular reactor to form the final benzoxazinone product. uq.edu.au
This integrated flow system, which incorporates in-line separation technologies, offers significant advantages over traditional batch processing. researchgate.netuq.edu.au
| Parameter | Batch Process | Continuous Flow Process |
| Overall Yield | 67% uq.edu.au | 83% uq.edu.au |
| Process Control | Difficult, especially with hazardous intermediates | Precise control over temperature, pressure, and residence time researchgate.net |
| Safety | High risk due to unstable intermediates and hazardous nitration | Enhanced safety by minimizing the volume of hazardous material at any given time uq.edu.au |
| Scalability | Challenging uq.edu.au | Readily scalable by operating the system for longer durations researchgate.net |
Derivatization Strategies via Modifications of the this compound Scaffold
The this compound core is a versatile building block for the synthesis of a wide range of more complex molecules. The primary sites for modification are the amino group at the 6-position and the nitrogen atom at the 4-position of the heterocyclic ring.
One prominent derivatization strategy involves using the 6-amino group as a nucleophile or as a handle for further functionalization. In one study, 6-amino-2H-benzo[b] google.comresearchgate.netoxazin-3(4H)-one was used as the starting material to create a library of novel compounds. nih.gov The amino group was first acylated by reacting it with 3-ethynylbenzoic acid. The resulting alkyne-functionalized intermediate then underwent a click chemistry reaction (a copper-catalyzed azide-alkyne cycloaddition) with various substituted azides to produce a series of 24 derivatives containing a 1,2,3-triazole moiety. nih.gov
Another common modification is the alkylation of the nitrogen at the 4-position. This is typically achieved by treating the parent benzoxazinone with an alkyl halide in the presence of a base. This leads to compounds such as 6-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one uni.lu and 6-amino-4-ethyl-2H-1,4-benzoxazin-3(4H)-one. sigmaaldrich.com These N-alkylated derivatives can then undergo further reactions at the 6-amino position.
The table below illustrates some of the derivatization reactions starting from the this compound scaffold.
| Reaction Type | Reagents | Position Modified | Resulting Structure |
| N-Acylation | 3-Ethynylbenzoic acid, HATU, DIPEA | 6-amino group | 3-Ethynyl-N-(3-oxo-3,4-dihydro-2H-benzo[b] google.comresearchgate.netoxazin-6-yl)benzamide nih.gov |
| Cycloaddition (Click Chemistry) | Substituted Azides, Copper Catalyst | 6-amino (via alkyne handle) | 1,2,3-Triazole derivatives nih.gov |
| N-Alkylation | Methyl Iodide, Base | 4-nitrogen | 6-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one uni.lu |
| N-Alkylation | Ethyl Halide, Base | 4-nitrogen | 6-amino-4-ethyl-2H-1,4-benzoxazin-3(4H)-one sigmaaldrich.com |
Substitution Reactions at the Benzene (B151609) Ring
The benzene ring of this compound is activated towards electrophilic aromatic substitution by the electron-donating amino group. The regioselectivity of these reactions is influenced by the interplay of the activating amino group and the deactivating effect of the lactam moiety.
Nitration and Bromination:
Studies on the parent 2H-1,4-benzoxazin-3(4H)-one have shown that nitration with a mixture of sulfuric and nitric acid leads to the formation of the 6-nitro derivative, and subsequently the 6,8-dinitro compound. sigmaaldrich.com In contrast, bromination in glacial acetic acid yields the 6-bromo and then the 6,7-dibromo derivatives. sigmaaldrich.com When the 6-position is occupied by a chloro or methyl group, bromination occurs at the 7-position. sigmaaldrich.com
For this compound, the strong activating and ortho-, para-directing effect of the amino group is expected to dominate. Therefore, electrophilic substitution would likely occur at the positions ortho and para to the amino group, which are the 5 and 7-positions. However, steric hindrance from the adjacent heterocyclic ring might influence the regiochemical outcome.
Halogenation:
The introduction of halogen atoms onto the benzoxazinone core is a key strategy in the development of new bioactive compounds.
Chlorination: 6-Chloro-2H-1,4-benzoxazin-3(4H)-one can be synthesized from 2-chloro-N-(5-chloro-2-hydroxyphenyl)acetamide via an intramolecular cyclization reaction using potassium carbonate in DMF. google.com This highlights a method for incorporating a chlorine atom at the 6-position prior to the formation of the benzoxazinone ring.
Fluorination: The synthesis of 7-fluoro-6-amino-2H-1,4-benzoxazin-3(4H)-one is achieved through the reduction of a nitro precursor. nih.gov Specifically, 4-amino-5-fluoro-2-nitrophenoxyacetate methyl ester is reduced via catalytic hydrogenation using palladium on carbon to yield the desired 6-amino-5-fluoro-2H-1,4-benzoxazin-3(4H)-one. libretexts.org This process demonstrates a viable route to introduce a fluorine atom at a position adjacent to the amino group.
Modifications at the Amino Group
The amino group at the 6-position of the benzoxazinone ring serves as a versatile handle for further functionalization, allowing for the introduction of various substituents and the construction of more complex molecular architectures.
Acylation and Alkylation:
While direct acylation or alkylation of the 6-amino group has not been extensively reported in the literature for this specific compound, general principles of aniline (B41778) chemistry suggest that these transformations are feasible. Friedel-Crafts acylation and alkylation reactions are typically challenging on aromatic rings bearing an amino group due to the reaction of the Lewis acid catalyst with the basic amine. libretexts.orgnih.gov However, acylation of the amino group to form an amide is a common transformation that can modulate the electronic properties of the ring and serve as a precursor for further reactions.
A related example is the synthesis of 6-amino-4-ethyl-2H-1,4-benzoxazin-3(4H)-one, where the nitrogen of the lactam is alkylated. google.comclockss.org
Formation of 1,2,3-Triazoles:
A notable transformation of the 6-amino group involves its conversion into a 1,2,3-triazole moiety. In a multi-step synthesis, this compound is first reacted with 3-ethynylbenzoic acid in the presence of HATU and DIPEA to form an amide linkage. beilstein-journals.org The resulting terminal alkyne then undergoes a copper-catalyzed azide-alkyne cycloaddition with various substituted azides to yield a library of novel 1,2,3-triazole-containing benzoxazinone derivatives. beilstein-journals.org This click chemistry approach provides an efficient means to generate a diverse range of compounds with potential anti-inflammatory properties. beilstein-journals.org
Heterocyclic Annulation and Fusion Strategies
The this compound core can be utilized as a building block for the synthesis of more complex, fused heterocyclic systems. These strategies often leverage the reactivity of the amino group or other functional groups on the benzoxazinone scaffold.
Synthesis of Imidazo[4,5-g]benzoxazinones:
The synthesis of fused imidazole (B134444) rings onto the benzoxazinone framework has been explored. For instance, the reaction of a diamino-benzoxazinone precursor can lead to the formation of imidazo[4,5-g]benzoxazinone derivatives. While specific examples starting directly from this compound are not prevalent, the general strategy involves the condensation of a 1,2-diamine with a carboxylic acid or its derivative.
Synthesis of Triazolo-benzoxazinones:
As mentioned previously, the formation of a triazole ring from the 6-amino group represents a form of heterocyclic annulation. beilstein-journals.org The diazotization of aminopyrazoles followed by cyclization is a known method for forming pyrazolo[3,4-d] sigmaaldrich.comnih.govbeilstein-journals.orgtriazin-4-ones. A similar strategy could potentially be applied to this compound, where diazotization of the amino group followed by reaction with a suitable coupling partner could lead to the formation of a fused triazine ring.
Synthesis of Benzo nih.govgoogle.comimidazo[1,2-c]pyrimidin-2-ones:
While not directly starting from this compound, related research on the synthesis of benzo nih.govgoogle.comimidazo[1,2-a]pyrimidin-2-ones demonstrates the potential for complex heterocyclic fusions. libretexts.org These syntheses often involve multi-component reactions and highlight the versatility of benzimidazole (B57391) precursors in constructing elaborate fused systems.
Introduction of Fluorine and Other Halogen Substituents
The incorporation of halogens, particularly fluorine, into the benzoxazinone structure is a common strategy in medicinal chemistry to modulate the compound's physicochemical and biological properties.
Fluorination:
As detailed in section 2.5.1, the synthesis of 7-fluoro-6-amino-2H-1,4-benzoxazin-3(4H)-one is a well-documented process. nih.govlibretexts.org This is typically achieved by the catalytic reduction of a nitro-fluoro precursor, demonstrating that the introduction of fluorine is often accomplished at an earlier stage of the synthesis before the formation of the final amino-benzoxazinone.
Bromination and Chlorination:
Direct bromination of the parent 2H-1,4-benzoxazin-3(4H)-one has been shown to yield the 6-bromo and subsequently the 6,7-dibromo derivatives. sigmaaldrich.com The synthesis of 6-chloro-2H-1,4-benzoxazin-3(4H)-one has also been reported through a cyclization reaction. google.com These methods provide pathways to halogenated benzoxazinones which can then potentially be converted to the corresponding 6-amino derivatives or undergo further functionalization. For instance, 1-(6-bromo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2,2-dichloroethanone has been synthesized as a herbicide safener. nih.gov
Reactivity and Reaction Mechanisms of 6 Amino 2h 1,4 Benzoxazin 3 4h One and Its Derivatives
Electrophilic and Nucleophilic Substitution Reactions on the Benzene (B151609) Ring
The benzene ring of 6-amino-2H-1,4-benzoxazin-3(4H)-one is subject to both electrophilic and nucleophilic substitution reactions, with its reactivity governed by the electronic properties of its substituents.
Electrophilic Aromatic Substitution:
The reactivity of the benzene ring towards electrophiles is significantly influenced by the two main substituents: the amino group (-NH₂) and the amide functionality within the oxazinone ring.
Common Reactions: Standard electrophilic aromatic substitution reactions such as halogenation and nitration can be performed on the benzoxazinone (B8607429) core. For instance, bromination of the parent (2H)-1,4-benzoxazin-3(4H)-one with bromine in glacial acetic acid yields the 6-bromo derivative, and further reaction leads to the 6,7-dibromo compound. researchgate.net Nitration has been reported to give the 6-nitro derivative, and under stronger conditions, the 6,8-dinitro compound. researchgate.net For the 6-amino substituted compound, these reactions would be expected to proceed under milder conditions due to the activating nature of the amino group, with substitution directed to the C5 and C7 positions.
Nucleophilic Aromatic Substitution (SNAr):
Nucleophilic aromatic substitution (SNAr) is generally less common than electrophilic substitution and typically requires the presence of strong electron-withdrawing groups on the aromatic ring to activate it towards nucleophilic attack. wikipedia.orgmasterorganicchemistry.comlibretexts.org The reaction proceeds through a two-step addition-elimination mechanism, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org
Reactivity of the Scaffold: In the case of this compound, the presence of the electron-donating amino group makes the ring less susceptible to SNAr reactions. However, if the amino group is replaced by a strong electron-withdrawing group, such as a nitro group (-NO₂), the reactivity towards nucleophiles is significantly enhanced. masterorganicchemistry.comlibretexts.orgyoutube.com For SNAr to occur, a good leaving group (typically a halide) must also be present on the ring, usually at a position ortho or para to the electron-withdrawing group. wikipedia.orglibretexts.org
Reactions Involving the Amino Group (e.g., Acylation, Alkylation, Oxidation)
The primary amino group at the C6 position is a key site for functionalization, allowing for the introduction of a wide variety of substituents.
Acylation: The amino group readily undergoes acylation with acylating agents like acyl chlorides or anhydrides to form the corresponding amides. For example, this compound can be acylated with 3-ethynylbenzoic acid in the presence of a coupling agent like HATU to yield the corresponding benzamide (B126) derivative. nih.gov This reaction is fundamental in modifying the properties of the parent compound.
Alkylation: N-alkylation of aromatic amines can be achieved with alkyl halides, though this method can be complicated by over-alkylation, as the product secondary amine is often more nucleophilic than the starting primary amine. masterorganicchemistry.comwikipedia.org More controlled and efficient methods often utilize alcohols as alkylating agents under catalytic conditions, following a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. nih.govorganic-chemistry.orgrsc.org This involves the temporary oxidation of the alcohol to an aldehyde or ketone, which then forms an imine with the amine, followed by reduction to the N-alkylated product. nih.gov
Diazotization and Azide Formation: The primary aromatic amino group can be converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). This diazonium intermediate is highly versatile. A particularly useful transformation is its conversion to an azide. This can be achieved under mild conditions using reagents like tert-butyl nitrite and azidotrimethylsilane. organic-chemistry.orgnih.gov This conversion is a crucial step for employing the benzoxazinone scaffold in click chemistry. nih.gov
Transformations of the Oxazinone Ring System (e.g., Reduction)
The heterocyclic oxazinone ring itself can undergo various transformations, altering the core structure of the molecule.
Reduction: The amide bond within the oxazinone ring can be reduced to an amine. This transformation effectively converts the 2H-1,4-benzoxazin-3(4H)-one system into a 3,4-dihydro-2H-1,4-benzoxazine. organic-chemistry.org The synthesis of these reduced systems can be achieved through various routes, including the reduction of the corresponding benzoxazinones, often using strong reducing agents like lithium aluminum hydride, or through multi-step synthetic sequences starting from different precursors. organic-chemistry.orgnih.govacs.org
Ring Opening: Under certain conditions, the oxazinone ring can be opened. For instance, 2-substituted 2H-1,4-benzoxazin-3(4H)-ones have been observed to undergo degradation and ring-opening to 2-aminophenol (B121084) derivatives under alkaline conditions. researchgate.net The stability of the ring is influenced by the substituents present on both the aromatic and heterocyclic portions of the molecule.
Click Chemistry Applications for Scaffold Diversification
"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups. nih.gov The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the most prominent example of a click reaction. nih.govnih.govmdpi.comresearchgate.netrsc.org
The this compound scaffold is an excellent starting material for diversification using click chemistry. The synthetic utility hinges on the conversion of the amino group to an azide, as described in section 3.2.
The resulting 6-azido-2H-1,4-benzoxazin-3(4H)-one can then be reacted with a variety of terminal alkynes in the presence of a copper(I) catalyst. nih.gov This reaction, the CuAAC, proceeds under mild conditions to regioselectively form a stable 1,4-disubstituted 1,2,3-triazole ring, covalently linking the benzoxazinone core to another molecular fragment. nih.govresearchgate.net This strategy has been successfully employed to synthesize a series of novel 2H-1,4-benzoxazin-3(4H)-one derivatives bearing a 1,2,3-triazole moiety, which have been investigated for their anti-inflammatory properties. nih.gov
Comparative Reactivity Studies with Structural Analogues
The reactivity of this compound can be better understood by comparing it to its structural analogues. The electronic nature of the substituent at the C6 position has a profound impact on the chemical behavior of the molecule.
Table 1: Comparison of Reactivity Based on C6-Substituent
| Substituent at C6 | Compound Name | Effect on Benzene Ring | Expected Reactivity in Electrophilic Substitution | Expected Reactivity in Nucleophilic Substitution (with leaving group) |
| -NH₂ | This compound | Strongly Activating (Electron-Donating) | High | Low |
| -NO₂ | 6-nitro-2H-1,4-benzoxazin-3(4H)-one | Strongly Deactivating (Electron-Withdrawing) | Low | High |
| -Cl | 6-chloro-2H-1,4-benzoxazin-3(4H)-one | Deactivating (Inductive Withdrawal > Resonance Donation) | Moderate | Moderate |
| -H | 2H-1,4-benzoxazin-3(4H)-one | Neutral (Reference) | Baseline | Low |
vs. 6-nitro-2H-1,4-benzoxazin-3(4H)-one: The nitro group is a strong electron-withdrawing group, which deactivates the benzene ring towards electrophilic attack. nih.govsigmaaldrich.com Therefore, electrophilic substitution on the 6-nitro analogue would be significantly slower and require harsher conditions compared to the 6-amino analogue. libretexts.org Conversely, the nitro group strongly activates the ring for nucleophilic aromatic substitution, making compounds like 6-chloro-7-nitro-1,4-(2H)-benzoxazin-3(4H)-one susceptible to reaction with nucleophiles. researchgate.netmasterorganicchemistry.comlibretexts.org
vs. 2H-1,4-benzoxazin-3(4H)-one (unsubstituted): The unsubstituted parent compound serves as a baseline for reactivity. sigmaaldrich.com The amino group in the title compound makes its benzene ring significantly more electron-rich and thus more reactive towards electrophiles than the unsubstituted analogue. lumenlearning.com
These comparisons highlight how the substituent at the C6 position modulates the electronic properties of the aromatic ring, thereby dictating its reactivity in key synthetic transformations.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 6 Amino 2h 1,4 Benzoxazin 3 4h One Derivatives
Elucidation of Key Structural Features Influencing Biological Activity
The biological activity of derivatives of 6-amino-2H-1,4-benzoxazin-3(4H)-one is intrinsically linked to its core structure, which consists of a benzene (B151609) ring fused to an oxazine (B8389632) ring, with an amino group at the 6-position and a ketone at the 3-position. The integrity of this benzoxazinone (B8607429) core is considered fundamental for the manifestation of a variety of pharmacological effects. jocpr.com
Modification of the 6-amino group has been a primary focus of research to explore and enhance biological activities. For instance, using 6-amino-2H-benzo[b] nih.govnih.govoxazin-3(4H)-one as a starting material, scientists have synthesized novel derivatives with anti-inflammatory properties. nih.gov In one such study, the 6-amino group was acylated with 3-ethynylbenzoic acid, followed by a click reaction with various azides to introduce a 1,2,3-triazole ring. nih.gov This modification strategy highlights the importance of the 6-position for introducing larger, more complex substituents that can interact with biological targets.
Furthermore, substitutions at other positions of the benzoxazinone ring have been shown to be critical. For example, in a series of 8-amino-1,4-benzoxazine derivatives, the presence of alkyl substituents at the 3-position was found to be essential for potent neuroprotective activity. nih.gov Although this study focused on 8-amino derivatives, it underscores the significance of substitution patterns around the oxazine ring in modulating biological outcomes. The lactam function within the oxazine ring is also a key feature, with the nitrogen atom and the adjacent carbonyl group providing opportunities for hydrogen bonding and other interactions with biological macromolecules.
Impact of Substituent Effects on Pharmacological Profiles
The nature and position of substituents on the this compound scaffold profoundly influence the pharmacological profile of the resulting derivatives. The electronic and steric properties of these substituents can alter the molecule's interaction with its biological target, as well as its absorption, distribution, metabolism, and excretion (ADME) properties.
In the development of anti-inflammatory agents, a series of 24 novel compounds were synthesized from this compound. nih.gov The study revealed that the introduction of a 1,2,3-triazole moiety at the 6-amino position led to significant anti-inflammatory activity by activating the Nrf2-HO-1 signaling pathway and reducing the production of reactive oxygen species (ROS) in lipopolysaccharide-induced microglial cells. nih.gov The nature of the substituent on the triazole ring was found to be a critical determinant of this activity. For example, derivatives with electron-withdrawing groups, such as trifluoromethyl, on the phenyl ring attached to the triazole, exhibited potent activity. nih.gov
The following table summarizes the anti-inflammatory activity of selected derivatives from this study:
| Compound ID | Substituent on Triazole Ring | NO Inhibition (%) at 10 µM |
| e2 | 4-(trifluoromethyl)phenyl | 75.3 |
| e16 | 3,4-dichlorophenyl | 72.1 |
| e20 | 4-chlorophenyl | 68.9 |
Data sourced from a study on anti-inflammatory 2H-1,4-benzoxazin-3(4H)-one derivatives. nih.gov
These findings suggest that the electronic properties of the substituents on the appended ring system play a crucial role in modulating the anti-inflammatory profile.
Conformational Analysis and its Correlation with Biological Recognition
The six-membered heterocyclic ring in 1,4-benzoxazin-3(4H)-one derivatives often adopts a non-planar conformation, such as a screw-boat conformation. nih.gov This conformation positions the substituents in specific spatial arrangements, which can be crucial for interaction with the binding site of a protein.
Molecular docking studies have been employed to understand the correlation between the conformation of these derivatives and their biological recognition. In the case of the anti-inflammatory derivatives mentioned earlier, molecular docking suggested that the active compounds could interact with the Nrf2-related binding sites, preventing its degradation by Keap1. nih.gov The docking poses revealed specific interactions, such as hydrogen bonds and hydrophobic interactions, between the derivatives and the amino acid residues of the binding pocket. For instance, the docking of compound e2 showed that the trifluoromethyl group was involved in favorable interactions within the binding site, potentially explaining its high activity. nih.gov
The ability of the molecule to adopt a low-energy conformation that is complementary to the shape of the binding site is a key determinant of its biological activity. Therefore, conformational analysis, often in conjunction with molecular modeling techniques, is an indispensable tool in the design of potent this compound derivatives.
Ligand Efficiency and Lipophilicity Index in Derivative Optimization
In modern drug discovery, the optimization of lead compounds involves not only enhancing their potency but also improving their drug-like properties. Two important metrics used in this process are Ligand Efficiency (LE) and Lipophilic Efficiency (LipE).
Ligand Efficiency (LE) is a measure of the binding energy per heavy atom (non-hydrogen atom) of a molecule. It is calculated as the ratio of the free energy of binding to the number of heavy atoms. A higher LE value indicates that a molecule achieves its potency through a more optimal fit with its target, rather than simply by being large and making many non-specific contacts. nih.gov
Lipophilic Efficiency (LipE) , also known as the Lipophilic Ligand Efficiency (LLE), relates the potency of a compound to its lipophilicity (typically measured as logP or logD). It is calculated as pIC50 (or pEC50) minus the logP of the compound. A higher LipE value is desirable, as it suggests that the compound achieves its potency without excessive lipophilicity, which can lead to poor solubility, high metabolic clearance, and off-target toxicity. nih.govnih.gov
The application of these principles to the optimization of this compound derivatives would involve a systematic evaluation of how different substituents impact not only the biological activity but also the LE and LipE. This would enable the selection of derivatives with a better balance of potency and physicochemical properties, increasing the likelihood of identifying a successful drug candidate.
Biological Activities and Mechanistic Pathways Investigated for 6 Amino 2h 1,4 Benzoxazin 3 4h One Derivatives
Antimicrobial Activity Studies
The quest for novel antimicrobial agents has led researchers to investigate the potential of 1,4-benzoxazin-3(4H)-one derivatives. These compounds have demonstrated considerable activity against a range of pathogenic bacteria and fungi.
Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains
Derivatives of 1,4-benzoxazin-3-one have shown promising antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, a series of 1,4-benzoxazin-3-one derivatives featuring propanolamine (B44665) groups displayed significant activity against several phytopathogenic bacteria, including Pseudomonas syringae pv actinidiae (Psa), Xanthomonas axonopodis pv citri (Xac), and Xanthomonas oryzae pv oryzae (Xoo). nih.gov One particular derivative, designated as 4n, was found to be more potent than the commercial antibiotics bismerthiazol (B1226852) and thiodiazole copper against these strains. nih.gov
Other studies have corroborated these findings. A series of 1-(3-Phenyl-3,4-dihydro-2H-1,3-benzoxazin-6-yl)-ethanone derivatives were active against the Gram-negative bacterium Escherichia coli and the Gram-positive Staphylococcus aureus and Bacillus subtilis. nih.gov Similarly, urushiol-based benzoxazine (B1645224) polymers demonstrated excellent antibacterial rates of 85.50% against E. coli and 77.50% against S. aureus. mdpi.com Furthermore, chalcone-bearing 4H-3,1-benzoxazin-4-one derivatives have been synthesized and screened, showing mild to moderate activity against both gram-positive and gram-negative bacterial strains. raco.cat
Antibacterial Activity of 1,4-Benzoxazin-3-one Derivatives
| Derivative Class | Bacterial Strains | Observed Activity | Reference |
|---|---|---|---|
| Propanolamine-containing 1,4-benzoxazin-3-ones | Pseudomonas syringae pv actinidiae (Psa), Xanthomonas axonopodis pv citri (Xac), Xanthomonas oryzae pv oryzae (Xoo) | Compound 4n showed EC50 values of 4.95, 4.71, and 8.50 μg/mL against Psa, Xac, and Xoo, respectively, superior to commercial antibiotics. | nih.gov |
| 1-(3-Phenyl-3,4-dihydro-2H-1,3-benzoxazin-6-yl)-ethanone derivatives | Escherichia coli, Staphylococcus aureus, Bacillus subtilis | All synthesized compounds were active against E. coli and S. aureus; specific derivatives also inhibited B. subtilis. | nih.gov |
| Urushiol-based rosin-amine benzoxazine polymer (URHP) | Escherichia coli (Gram-negative), Staphylococcus aureus (Gram-positive) | Antibacterial rates of 85.50% against E. coli and 77.50% against S. aureus. | mdpi.com |
| Chalcone-bearing 4H-3,1-benzoxazin-4-one derivatives | Gram-positive and Gram-negative bacteria | Mild to moderate activity observed. | raco.cat |
Antifungal Properties and Spectrum of Activity
The core structure of 6-amino-2H-1,4-benzoxazin-3(4H)-one is recognized for its inherent antifungal properties. Building on this, various derivatives have been developed and tested against a wide spectrum of fungi. A series of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety were evaluated for their in vitro antifungal activities against Gibberella zeae, Pellicularia sasakii, Phytophthora infestans, and Capsicum wilt. nih.govfrontiersin.org Certain compounds within this series, particularly those with a 6-Cl substitution, demonstrated excellent bioactivity. For example, compound 5s showed an 82.62% inhibition rate against P. infestans with an EC50 value of 15.37 μg/ml. nih.govfrontiersin.org
Another study focused on 2-alkyl-2H-1,4-benzoxazin-3(4H)-ones, which displayed moderate to good antifungal activity against seven phytopathogenic fungi, including Botrytis cinerea, Phythophtora cactorum, and Fusarium culmorum. nih.gov The most potent compounds completely inhibited the mycelial growth of these fungi at a concentration of 200 mg L-1. nih.gov Furthermore, synthesized 6H-benzimidazo[1,2-c] nih.govbenzoxazin-6-one derivatives also showed significant fungicidal activity, with one unsubstituted compound exhibiting 75.1% activity against Sclerotinia sclerotium, higher than the commercial fungicide chlorothalonil. researchgate.net
Antifungal Activity of 1,4-Benzoxazin-3-one Derivatives
| Derivative Class | Fungal Strains | Observed Activity | Reference |
|---|---|---|---|
| Acylhydrazone-containing 1,4-benzoxazin-3-ones | Gibberella zeae, Pellicularia sasakii, Phytophthora infestans, Capsicum wilt | Compound 5s exhibited an 82.62% inhibition rate against P. infestans (EC50 = 15.37 μg/ml). | nih.govfrontiersin.org |
| 2-Alkyl-2H-1,4-benzoxazin-3(4H)-ones | Botrytis cinerea, Phythophtora cactorum, Rhizoctonia solani, Fusarium culmorum, etc. | Complete inhibition of mycelial growth at 200 mg L-1 by the most potent compounds. | nih.gov |
| 6H-benzimidazo[1,2-c] nih.govbenzoxazin-6-one | Sclerotinia sclerotium | 75.1% activity, outperforming the commercial fungicide chlorothalonil. | researchgate.net |
Molecular Targets and Mechanism of Action in Microbial Systems
Research into the mechanism of antimicrobial action has revealed that these compounds can affect microbial cells in multiple ways. One proposed mechanism for this compound is the disruption of the bacterial cell membrane's integrity, which leads to cell lysis and death. This was supported by studies on 1,4-benzoxazin-3-one derivatives containing propanolamine groups. Scanning electron microscopy of Xanthomonas oryzae pv oryzae treated with compound 4n revealed extensive damage to the cell wall, which is the likely cause of its antimicrobial activity. nih.gov For antifungal action, scanning electron microscope observations of Pestalotiopsis trachicarpicola treated with a propanolamine derivative showed that the hyphae became dried, flattened, and folded, inhibiting fungal growth. researchgate.net
Anticancer and Cytotoxic Investigations
The structural scaffold of this compound has also proven to be a valuable template for the development of anticancer agents. Preliminary studies on the parent compound indicated it could inhibit the proliferation of various tumor cell lines, including those from colon, breast, and lung cancers.
Inhibition of Cancer Cell Proliferation
A significant body of research has focused on synthesizing and evaluating derivatives for their ability to halt the growth of cancer cells. A series of 2H-benzo[b] nih.govoxazin-3(4H)-one derivatives linked to 1,2,3-triazoles were tested against a panel of human cancer cell lines, including A549 (lung), Huh7 (liver), MCF-7 (breast), HCT-116 (colon), and SKOV3 (ovary). nih.govresearchgate.net These compounds showed the most potent activity against A549 lung cancer cells, with compounds 14b and 14c demonstrating the strongest inhibitory effects, with IC50 values of 7.59 ± 0.31 μM and 18.52 ± 0.59 μM, respectively. nih.govresearchgate.net
Another study developed 6-cinnamoyl-2H-benzo[b] nih.govoxazin-3(4H)-one derivatives, which effectively suppressed the growth of A549 lung cancer cells. nih.govnih.gov Furthermore, a class of 4-phenyl-2H-benzo[b] nih.govoxazin-3(4H)-one derivatives were designed as dual inhibitors of PI3K/mTOR, a signaling pathway crucial for cancer cell growth and survival. nih.gov One compound, 8d-1, was identified as a potent pan-class I PI3K/mTOR inhibitor with an IC50 of 0.63 nM against PI3Kα and demonstrated significant efficacy in tumor xenograft models. nih.gov
Inhibition of Cancer Cell Proliferation by 1,4-Benzoxazin-3-one Derivatives
| Derivative Class | Cancer Cell Line(s) | Key Findings | Reference |
|---|---|---|---|
| 2H-benzo[b] nih.govoxazin-3(4H)-one linked 1,2,3-triazoles | A549 (lung), Huh7 (liver), MCF-7 (breast), HCT-116 (colon), SKOV3 (ovary) | Compounds 14b and 14c showed potent inhibition of A549 cells with IC50 values of 7.59 μM and 18.52 μM, respectively. | nih.govresearchgate.net |
| 6-cinnamoyl-2H-benzo[b] nih.govoxazin-3(4H)-one derivatives | A549 (lung) | Effectively suppressed cancer cell growth. | nih.govnih.gov |
| 4-phenyl-2H-benzo[b] nih.govoxazin-3(4H)-one derivatives | HeLa, A549 | Compound 8d-1 acted as a potent PI3K/mTOR dual inhibitor (IC50 = 0.63 nM for PI3Kα) and showed significant tumor growth inhibition in xenograft models. | nih.gov |
| 2H-1,4-benzoxazin-3(4H)-one with 1,2,3-triazole at 7-position | Huh-7 (liver) | Compound c18 showed notable inhibitory activity with an IC₅₀ value of 19.05 μM. | frontiersin.org |
Induction of Apoptosis and Cell Cycle Modulation
The cytotoxic effects of these derivatives are often mediated through the induction of programmed cell death (apoptosis) and interference with the cell cycle. Initial research indicated that this compound inhibits cancer cell proliferation by inducing apoptosis.
More complex derivatives have been shown to act through multiple pathways. The 6-cinnamoyl derivatives, for example, suppress A549 lung cancer cell growth not only by inducing cell cycle arrest but also by triggering autophagy. nih.gov Similarly, a series of 2H-1,4-benzoxazin-3(4H)-one derivatives bearing a 1,2,3-triazole group were found to induce DNA damage, as shown by the upregulation of γ-H2AX. frontiersin.org This DNA damage subsequently triggered apoptosis, evidenced by increased caspase-7 expression, and activated autophagy pathways. frontiersin.org Western blot analysis of other triazole-linked derivatives confirmed their ability to induce DNA damage and autophagy, suggesting these are key components of their anticancer mechanism. researchgate.net
Putative Molecular Pathways in Anticancer Activity
Derivatives of this compound have demonstrated notable anticancer activity through various molecular pathways. Research has shown that these compounds can induce apoptosis and disrupt the normal cell cycle in cancer cells.
A series of 2H-benzo[b] nih.govnih.govoxazin-3(4H)-one derivatives linked to 1,2,3-triazoles were synthesized and evaluated for their anticancer properties against several human cancer cell lines, including A549 (lung), Huh7 (liver), MCF-7 (breast), HCT-116 (colon), and SKOV3 (ovary). nih.gov The results indicated that these compounds were most effective against A549 cells. nih.gov Specifically, compounds 14b and 14c showed the most potent inhibitory effects, with IC₅₀ values of 7.59 ± 0.31 μM and 18.52 ± 0.59 μM, respectively. nih.govresearchgate.net Further analysis using flow cytometry confirmed that these compounds induced significant apoptosis in cancer cells. researchgate.net
Molecular modeling studies suggest that the unique three-dimensional structure of compounds 14b and 14c , which consists of two intersecting rigid planar structures (2H-1,4-benzoxazin-3(4H)-one and 1-phenyl-1H-1,2,3-triazole), allows them to intercalate into the DNA of tumor cells. nih.gov This intercalation is believed to induce DNA damage, ultimately leading to tumor cell death. nih.gov
Other studies have also highlighted the anticancer potential of related derivatives. For instance, 1,4-benzoxazinone-acetylphenylallyl quinazolin-4(3H)-one hybrids have shown inhibitory effects against A549, HeLa, and MDA-MB-231 cancer cells. nih.gov Similarly, certain 6-cinnamoyl-2H-benzo[b] nih.govnih.govoxazin-3(4H)-one derivatives have been found to suppress A549 lung cancer cell growth by inducing autophagy and cell cycle arrest. nih.gov
| Compound | Cancer Cell Line | Activity | IC₅₀ (μM) |
|---|---|---|---|
| 14b | A549 (Lung) | Strongest inhibitory effect | 7.59 ± 0.31 |
| 14c | A549 (Lung) | Strong inhibitory effect | 18.52 ± 0.59 |
Anti-inflammatory Response Modulation
Derivatives of this compound have also been investigated for their ability to modulate inflammatory responses, a key factor in many chronic diseases.
Inhibition of Pro-inflammatory Mediators
Research has shown that certain 2H-1,4-benzoxazin-3(4H)-one derivatives can effectively reduce the production of pro-inflammatory mediators. In a study involving lipopolysaccharide (LPS)-induced BV-2 microglial cells, a series of derivatives modified with a 1,2,3-triazole moiety were synthesized and screened for their anti-inflammatory activity. nih.govnih.gov Compounds e2 , e16 , and e20 were identified as the most promising, exhibiting significant anti-inflammatory effects without notable cytotoxicity. nih.govnih.gov
These compounds were found to effectively decrease the production of nitric oxide (NO) and significantly reduce the transcription levels of pro-inflammatory cytokines, including interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). nih.govresearchgate.netnih.gov Furthermore, they downregulated the expression of inflammation-related enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in response to LPS stimulation. nih.govnih.gov
Activation of Nrf2-HO-1 Signaling Pathway
A key mechanism underlying the anti-inflammatory effects of these derivatives involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Heme oxygenase-1 (HO-1) signaling pathway. nih.govnih.gov The Nrf2 pathway is a critical regulator of cellular defense against oxidative stress and inflammation. frontiersin.orgmdpi.com
Studies have shown that 2H-1,4-benzoxazin-3(4H)-one derivatives can significantly activate the Nrf2-HO-1 pathway, leading to a reduction in LPS-induced reactive oxygen species (ROS) production and subsequent alleviation of microglial inflammation. nih.govnih.gov Molecular docking studies have suggested that compounds e2 , e16 , and e20 can interact with Nrf2-related binding sites, preventing its degradation by Keap1 and thereby promoting its protective functions. nih.govnih.gov
Alleviation of Microglial Inflammation
Microglial inflammation is a characteristic feature of various neurodegenerative diseases. nih.gov The ability of this compound derivatives to suppress this process highlights their therapeutic potential. By inhibiting the production of pro-inflammatory mediators and activating the Nrf2-HO-1 pathway, these compounds effectively reduce inflammation in microglial cells. nih.govnih.gov
| Compound | Cell Line | Effect | Mechanism of Action |
|---|---|---|---|
| e2 | LPS-induced BV-2 microglia | Reduced NO production and pro-inflammatory cytokine levels (IL-1β, IL-6, TNF-α) | Activation of Nrf2-HO-1 pathway |
| e16 | LPS-induced BV-2 microglia | Reduced NO production and pro-inflammatory cytokine levels (IL-1β, IL-6, TNF-α) | Activation of Nrf2-HO-1 pathway |
| e20 | LPS-induced BV-2 microglia | Reduced NO production and pro-inflammatory cytokine levels (IL-1β, IL-6, TNF-α) | Activation of Nrf2-HO-1 pathway |
Enzyme Inhibition and Modulation Studies
The inhibitory effects of this compound derivatives on specific enzymes have also been a subject of investigation, particularly in the context of neurodegenerative diseases like Alzheimer's.
Acetylcholinesterase Inhibition
Acetylcholinesterase (AChE) is a key enzyme in the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a primary therapeutic strategy for managing Alzheimer's disease. researchgate.net
A study focusing on the design and synthesis of compounds with a 2H-1,4-benzoxazin-3(4H)-one scaffold identified a derivative, compound 7d , which exhibited non-competitive inhibition of human acetylcholinesterase (hAChE) with a Ki value of 20.2 ± 0.9 μM. nih.gov This finding suggests its potential as a therapeutic agent for Alzheimer's disease. nih.gov Another research effort synthesized a series of indole-benzoxazinones and benzoxazine-arylpiperazine derivatives to evaluate their hAChE inhibitory properties. researchgate.net
| Compound | Enzyme | Inhibition Type | Ki Value (μM) |
|---|---|---|---|
| 7d | Human Acetylcholinesterase (hAChE) | Non-competitive | 20.2 ± 0.9 |
Glycosidase Enzyme Inhibition (e.g., α-Amylase, α-Glucosidase)
Derivatives of the 1,4-benzoxazin-3-one scaffold have been identified as inhibitors of key carbohydrate-metabolizing enzymes, α-amylase and α-glucosidase. The inhibition of these enzymes is a validated strategy for managing postprandial hyperglycemia, a hallmark of type 2 diabetes.
One line of research focused on synthesizing novel isoxazolinyl-1,2,3-triazolyl- google.comnih.gov-benzoxazin-3-one derivatives through a "click chemistry" approach. nih.govmpu.edu.mo This involved a double 1,3-dipolar cycloaddition reaction starting from 4-(prop-2-yn-1-yl)-2H- google.comnih.gov-benzoxazin-3-one. nih.gov The resulting polyheterocyclic molecules were then evaluated for their inhibitory potential against pancreatic α-amylase and intestinal α-glucosidase. nih.govmpu.edu.mo Molecular docking studies suggested that these synthetic compounds could effectively interact with the active sites of both enzymes, highlighting the importance of hydrogen bonding in their inhibitory mechanism. nih.gov
Another study explored a series of 1,3-benzoxazine derivatives, which, while structurally distinct from the 1,4-benzoxazin-3-one core, share the benzoxazine motif and were also investigated for glycosidase inhibition. google.com These synthesized aglycones demonstrated inhibitory activity against both α-glucosidase and α-amylase, with IC₅₀ values generally ranging from 11 µM to 60 µM. google.com For instance, compound 7 , {4-(7-chloro-2,4-dihydro-1H-benzo[d] google.comgoogle.comoxazin-2-yl)phenol}, was a potent inhibitor of both enzymes, with IC₅₀ values of 11 µM for α-amylase and 11.5 µM for α-glucosidase. google.com
The table below summarizes the inhibitory activities of selected benzoxazine derivatives against α-amylase and α-glucosidase.
| Compound/Derivative Class | Target Enzyme | IC₅₀ (µM) | Reference |
| Isoxazolinyl-1,2,3-triazolyl- google.comnih.gov-benzoxazin-3-ones | α-Amylase, α-Glucosidase | Potent Inhibition Observed | nih.govmpu.edu.mo |
| {4-(7-chloro-2,4-dihydro-1H-benzo[d] google.comgoogle.comoxazin-2-yl)phenol} (Compound 7 ) | α-Amylase | 11 | google.com |
| {4-(7-chloro-2,4-dihydro-1H-benzo[d] google.comgoogle.comoxazin-2-yl)phenol} (Compound 7 ) | α-Glucosidase | 11.5 | google.com |
Glucosamine-6-phosphate Synthase Inhibition
Glucosamine-6-phosphate synthase (GlcN-6-P synthase) is recognized as a potential target for developing antimicrobial and antidiabetic agents. nih.govnih.gov The enzyme catalyzes the formation of glucosamine-6-phosphate, a crucial precursor for the biosynthesis of macromolecules in bacterial and fungal cell walls. epa.gov Inhibitors of this enzyme often act as analogues of L-glutamine or mimic the transition state of the enzymatic reaction. nih.gov Despite the exploration of various chemical scaffolds as GlcN-6-P synthase inhibitors, a review of the available scientific literature did not yield specific studies investigating derivatives of this compound for this particular biological activity.
Receptor Antagonism and Agonism Research
Dopamine (B1211576) Receptor Interactions (e.g., D2)
The 2H-1,4-benzoxazin-3(4H)-one scaffold has been utilized in the development of ligands for dopamine receptors, which are primary targets for antipsychotic medications. Research has shown that derivatives can act as potent antagonists at these receptors.
For example, one study identified a compound featuring the 2H-1,4-benzoxazin-3(4H)-one scaffold that demonstrated strong activity against dopamine D2 receptors. nih.gov Another research effort led to the design of compound 45c , which also incorporates the 2H-1,4-benzoxazin-3(4H)-one structure and functions as a potent dopamine D2 receptor antagonist while also inhibiting serotonin (B10506) reuptake. nih.gov Furthermore, patents have been filed for benzoxazinone (B8607429) derivatives that act as dopamine D4 receptor antagonists, indicating the scaffold's versatility in targeting different dopamine receptor subtypes. google.comsemanticscholar.org
Serotonin Receptor Interactions (e.g., 5-HT1A, 5-HT2A)
Derivatives of 2H-1,4-benzoxazin-3(4H)-one have been extensively investigated as modulators of serotonin (5-HT) receptors, particularly the 5-HT1A and 5-HT2A subtypes, which are implicated in the pathophysiology of depression and other neuropsychiatric disorders.
One series of compounds, 6-[2-(4-aryl-1-piperazinyl)ethyl]-2H-1,4-benzoxazin-3(4H)-ones, were found to be potent antagonists of 5-HT1A, 5-HT1B, and 5-HT1D receptors. By modifying the arylpiperazinyl portion and other substituents, researchers could modulate the affinity for these receptors and for the serotonin transporter (SerT), leading to dual-acting compounds. A related series, the 8-[2-(4-Aryl-1-piperazinyl)ethyl]-2H-1,4-benzoxazin-3(4H)-ones, also yielded highly potent 5-HT1A/1B/D receptor antagonists with high selectivity over other targets like the hERG potassium channel.
In addition to antagonism at 5-HT1A receptors, a 2H-1,4-benzoxazin-3(4H)-one derivative was also found to exhibit strong activity at 5-HT2A receptors, suggesting its potential utility in treating complex psychiatric conditions where both receptor subtypes are involved. nih.gov
Mineralocorticoid Receptor Antagonism
A significant area of research has been the development of nonsteroidal mineralocorticoid receptor (MR) antagonists based on the benzoxazin-3-one (B8392483) scaffold. MR blockade is a therapeutic strategy for cardiovascular diseases like hypertension and heart failure. google.com
Through scaffold hopping from a high-throughput screening hit, researchers identified benzoxazin-3-one derivatives with a 1-phenyl-3-trifluoromethylpyrazol-5-yl group at the 6-position as a novel class of potent and selective MR antagonists. google.com One compound from this series, 14n (6-[1-(4-fluoro-2-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]-2H-1,4-benzoxazin-3(4H)-one), displayed high potency and selectivity and demonstrated a significant antihypertensive effect in a rat model. google.com
Another study focused on modifying a dihydropyrrol-2-one series to reduce partial agonistic activity, leading to novel 6-[5-(4-fluorophenyl)-3-methyl-pyrazol-4-yl]-benzoxazin-3-one derivatives. semanticscholar.org The lead compound, 6a (a 1,3-dimethyl pyrazole (B372694) derivative), showed reduced agonism. semanticscholar.org Further optimization led to compound 37a (6-[1-(2,2-difluoro-3-hydroxypropyl)-5-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]-2H-1,4-benzoxazin-3(4H)-one), which had potent in vitro activity, high selectivity over other steroid hormone receptors, and favorable pharmacokinetic properties. semanticscholar.org
The table below presents data on selected benzoxazin-3-one derivatives as mineralocorticoid receptor antagonists.
| Compound | Target | Activity | Selectivity | Reference |
| 14n | Mineralocorticoid Receptor (MR) | Potent Antagonist | Good selectivity over other steroidal hormone receptors | google.com |
| 37a | Mineralocorticoid Receptor (MR) | Potent Antagonist (IC₅₀ = 2.0 nM) | High selectivity vs. GR, PR, AR (>1000-fold) | semanticscholar.org |
Platelet Glycoprotein (B1211001) IIb/IIIa Receptor Interactions and Anti-aggregatory Effects
The 1,4-benzoxazine scaffold has also been explored for the development of antithrombotic agents. Research has focused on creating dual-function compounds that combine inhibition of thrombin with antagonism of the platelet glycoprotein IIb/IIIa (GPIIb/IIIa) receptor. The GPIIb/IIIa receptor plays a critical role in the final common pathway of platelet aggregation.
By integrating mimetics of the pharmacophores for both thrombin inhibitors and GPIIb/IIIa receptor antagonists into a single low molecular weight molecule, a series of 3,4-dihydro-2H-1,4-benzoxazine derivatives were synthesized. Systematic variations of substituents on the benzoxazine nucleus and the distance between key functional groups resulted in compounds with submicromolar inhibition constants (Ki) for thrombin and submicromolar IC₅₀ values for the inhibition of fibrinogen binding to the GPIIb/IIIa receptor. Several of these compounds, including 17a , 17b , 17d , and 17h , exhibited a well-balanced activity profile at both targets, marking them as promising starting points for the development of novel antithrombotic agents.
Antimitotic Potential Investigations
While direct studies focusing exclusively on the antimitotic properties of this compound are not extensively documented, research into the broader family of 1,4-benzoxazin-3-one derivatives has revealed significant antiproliferative and cell cycle regulatory activities, which are key characteristics of antimitotic agents. The core structure is a recognized scaffold in the development of compounds with anticancer potential. nih.govnih.govresearchgate.net
Investigations into structurally related compounds have shown that modifications to the 2H-benzo[b] researchgate.netoxazin-3(4H)-one backbone can lead to potent inhibition of cancer cell growth. For example, a series of 6-cinnamoyl-2H-benzo[b] researchgate.netoxazin-3(4H)-one derivatives was found to effectively suppress the growth of A549 lung cancer cells by inducing autophagy and causing cell cycle arrest. nih.gov Cell cycle arrest is a critical mechanism for antimitotic drugs, as it prevents cancer cells from completing the division process.
Further research has explored other mechanisms by which these derivatives exert their effects. A study on four synthesized benzoxazinone derivatives demonstrated their ability to inhibit the proliferation of various cancer cell lines, including SK-RC-42 (renal), SGC7901 (gastric), and A549 (lung) cells. nih.gov The mechanism of action was linked to the surprising downregulation of c-Myc mRNA expression in a dose-dependent manner. The c-Myc proto-oncogene is a crucial regulator of cell proliferation, and its inhibition is a key target in cancer therapy. These compounds were found to induce the formation of G-quadruplex structures in the c-Myc gene promoter, which is believed to be a cause of the observed inhibition of cancer cell proliferation. nih.gov
The table below summarizes the findings from studies on the antiproliferative activities of 1,4-benzoxazin-3-one derivatives.
| Derivative Class | Cell Line(s) | Observed Effect | Mechanism of Action |
| 6-cinnamoyl-2H-benzo[b] researchgate.netoxazin-3(4H)-ones | A549 (Lung Cancer) | Growth suppression | Induction of autophagy and cell cycle arrest. nih.gov |
| Substituted 2H-1,4-benzoxazin-3(4H)-ones | SK-RC-42, SGC7901, A549 | Inhibition of proliferation and migration | Downregulation of c-Myc mRNA expression; induction of G-quadruplex formation in the c-Myc promoter. nih.gov |
| 1,4-benzoxazinone-quinazolin-4(3H)-one hybrids | A549, HeLa, MDA-MB-231 | Inhibition of cell growth | Not specified. nih.gov |
These findings underscore the potential of the 1,4-benzoxazin-3-one scaffold as a basis for developing new therapeutic agents that can interfere with mitotic processes and cell proliferation.
Metabolism and Biotransformation Studies
The metabolism of benzoxazinoid compounds, including the 1,4-benzoxazin-3-one skeleton, is a critical area of study, as it determines their persistence and biological activity in various systems. While the specific metabolic pathway of this compound has not been fully elucidated, extensive research on related natural benzoxazinoids provides significant insight into their likely biotransformation routes in soil, microbes, and plants.
The biotransformation of benzoxazinoids is largely driven by microbial activity in the environment. researchgate.net Studies on precursor compounds like 2-hydroxy-1,4-benzoxazin-3-one (HBOA) and 2-benzoxazolinone (B145934) (BOA) have identified several key metabolites that arise from processes such as hydrolysis, oxidation, acetylation, and nitration. frontiersin.orgnih.gov
When endophytic fungi isolated from Aphelandra tetragona were exposed to HBOA, a variety of transformation products were identified. The fungus Fusarium sambucinum was found to detoxify HBOA to N-(2-hydroxyphenyl)malonamic acid. nih.gov Other fungi, including Plectosporium tabacinum and Gliocladium cibotii, transformed HBOA into a series of metabolites including:
2-hydroxy-N-(2-hydroxyphenyl)acetamide
N-(2-hydroxyphenyl)acetamide
N-(2-hydroxy-5-nitrophenyl)acetamide
N-(2-hydroxy-3-nitrophenyl)acetamide
2-amino-3H-phenoxazin-3-one
2-acetylamino-3H-phenoxazin-3-one nih.gov
In soil environments, the degradation of BOA, a related benzoxazolinone, leads to the formation of two primary products: 2-amino-(3H)-phenoxazin-3-one (APO) and 2-acetylamino-(3H)-phenoxazin-3-one (AAPO). researchgate.net Further degradation by soil microorganisms can convert aminophenol (AP), a product of heterocycle cleavage, into N-(2-OH-5-nitrophenyl)-acetamide, which is then further degraded. frontiersin.org This indicates that the core structure is susceptible to ring-opening and subsequent modifications.
The table below presents a summary of identified metabolites from the biotransformation of benzoxazinoid precursors.
| Precursor Compound | Biological System | Identified Metabolite(s) | Reference(s) |
| 2-hydroxy-1,4-benzoxazin-3-one (HBOA) | Endophytic Fungi (Fusarium sambucinum) | N-(2-hydroxyphenyl)malonamic acid | nih.gov |
| 2-hydroxy-1,4-benzoxazin-3-one (HBOA) | Endophytic Fungi (Plectosporium tabacinum, etc.) | 2-hydroxy-N-(2-hydroxyphenyl)acetamide, N-(2-hydroxyphenyl)acetamide, N-(2-hydroxy-5-nitrophenyl)acetamide, 2-amino-3H-phenoxazin-3-one, 2-acetylamino-3H-phenoxazin-3-one | nih.gov |
| 2-Benzoxazolinone (BOA) | Soil | 2-amino-(3H)-phenoxazin-3-one (APO), 2-acetylamino-(3H)-phenoxazin-3-one (AAPO) | researchgate.net |
| Aminophenol (AP) (BOA downstream product) | Soil Bacteria (Aminobacter aminovorans) | N-(2-OH-5-nitrophenyl)-acetamide | frontiersin.org |
The transformation of benzoxazinoids is mediated by specific enzymatic pathways. In plants, these compounds are often stored as inactive glucosides. researchgate.net Upon tissue damage, β-glucosidases rapidly hydrolyze the glucoside linkage, releasing the unstable aglycone, which is the biologically active form. researchgate.netwur.nl
The degradation of the benzoxazinoid structure is also an enzymatic process. For instance, the opening of the heterocyclic ring of benzoxazolinones is performed by a γ-lactamase enzyme found in Fusarium species. frontiersin.org This reaction yields aminophenol (AP). Subsequently, AP can be acetylated by arylamine N-acetyltransferases, which are present in both fungi and bacteria, to form products like o-acetamidophenol (AAP). frontiersin.org These enzymatic steps represent key detoxification pathways that microorganisms use to metabolize benzoxazinoid compounds.
Computational and Theoretical Chemistry Approaches in 6 Amino 2h 1,4 Benzoxazin 3 4h One Research
Molecular Docking Studies for Target Identification and Binding Affinity Prediction
Molecular docking is a computational method that forecasts the preferred orientation of a ligand when it binds to a receptor to form a stable complex. In the study of 6-amino-2H-1,4-benzoxazin-3(4H)-one, docking is essential for pinpointing potential protein targets and estimating the binding affinity of its derivatives.
Researchers have utilized molecular docking to probe the interactions of this compound derivatives with various biological targets. For instance, docking studies have been instrumental in evaluating the potential of these compounds as antimicrobial agents by predicting their binding modes within the active sites of bacterial enzymes. These studies help to elucidate the key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for biological activity. The binding affinity, often quantified as a docking score, allows for the ranking and prioritization of compounds for further experimental validation.
A typical molecular docking workflow includes the preparation of the target protein and the ligand, the docking simulation to generate various binding poses, and a thorough analysis of these poses to understand the binding mechanism.
Table 1: Illustrative Molecular Docking Data for this compound Derivatives
| Derivative | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |
| Compound 1 | DprE1 from M. tuberculosis | -7.8 | Cys387, Asn385 |
| Compound 2 | MurB from S. aureus | -8.5 | Ser132, Asn325 |
| Compound 3 | DNA Gyrase from E. coli | -9.1 | Asp73, Gly77 |
Note: The data presented in this table is representative and based on findings from various molecular docking studies involving benzoxazinone (B8607429) scaffolds.
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity
Quantum chemical methods, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of molecules like this compound. These calculations provide detailed information about the electron distribution, which is fundamental to a molecule's chemical behavior.
DFT can be used to determine several key properties:
Optimized Molecular Geometry: Predicts the most stable 3D arrangement of atoms.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability.
Molecular Electrostatic Potential (MEP): This map reveals the charge distribution on the molecular surface, identifying regions prone to electrophilic and nucleophilic attack.
For this compound, DFT studies can clarify how substitutions on the molecule affect its electronic properties and, by extension, its biological activity.
Table 2: Representative Quantum Chemical Properties for this compound (Illustrative DFT Data)
| Property | Value |
| HOMO Energy | -6.2 eV |
| LUMO Energy | -1.5 eV |
| HOMO-LUMO Gap | 4.7 eV |
| Dipole Moment | 3.8 D |
Note: These values are illustrative and would be derived from specific DFT calculations.
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups responsible for a molecule's biological activity. This model can then be used as a 3D query in virtual screening to search large compound databases for new molecules with the potential for similar activity.
For this compound derivatives, a pharmacophore model would likely include features such as hydrogen bond donors and acceptors, an aromatic ring, and hydrophobic centers. By aligning known active compounds, a common pharmacophore can be generated. This approach is significantly more efficient than traditional high-throughput screening for discovering novel chemical scaffolds.
Molecular Dynamics Simulations for Ligand-Receptor Interactions
While molecular docking provides a static image, molecular dynamics (MD) simulations offer a dynamic view of ligand-receptor interactions by simulating the movements of atoms over time. MD simulations are used to assess the stability of the ligand-protein complex and to observe conformational changes upon binding.
For a complex of a this compound derivative and its target protein, MD simulations can provide insights into the stability of the binding pose and the persistence of key interactions, such as hydrogen bonds. This dynamic perspective offers a more realistic representation of the biological system.
QSAR (Quantitative Structure-Activity Relationship) Modeling
QSAR modeling establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity. A QSAR model is an equation that links molecular descriptors (numerical representations of chemical structure) to the observed activity.
For a series of this compound derivatives, a QSAR study involves compiling a dataset of compounds with their biological activities and calculating a range of molecular descriptors. Statistical methods are then used to build a model that correlates these descriptors with activity. A validated QSAR model can predict the activity of new compounds and provide insights into the structural features that are important for the desired biological effect.
Table 3: Common Descriptors in QSAR Studies of this compound Analogs
| Descriptor Type | Example Descriptor | Information Provided |
| Constitutional | Molecular Weight | Size of the molecule |
| Topological | Zagreb Index | Branching of the molecular skeleton |
| Geometrical | Molecular Surface Area | Shape and size of the molecule |
| Electronic | Dipole Moment | Polarity of the molecule |
By integrating these computational and theoretical approaches, researchers can gain a comprehensive understanding of the chemical and biological properties of this compound and its derivatives, thereby facilitating the design of novel and more effective therapeutic agents.
Advanced Research Applications of 6 Amino 2h 1,4 Benzoxazin 3 4h One
Lead Compound Identification and Optimization in Drug Discovery
The 2H-1,4-benzoxazin-3(4H)-one moiety is recognized as a privileged scaffold in medicinal chemistry, and the 6-amino derivative, in particular, is a crucial starting material for the synthesis of novel therapeutic agents. chemimpex.comnih.gov Its structural framework is present in compounds designed to treat a range of conditions, most notably neurodegenerative diseases. chemimpex.comchemimpex.com
Researchers have utilized 6-amino-2H-1,4-benzoxazin-3(4H)-one as a foundational structure for developing lead compounds that are then optimized to enhance their efficacy and specificity. A significant area of focus has been in the treatment of neurodegenerative disorders like Alzheimer's, Parkinson's, and Huntington's disease. nih.govgoogle.com For instance, derivatives have been synthesized that show promising activity against enzymes implicated in the progression of these diseases. nih.gov
One notable example is the development of (Z)-6-amino-2-(3,′5′-dibromo-4′-hydrozybenzylidene)-2H-benzo[b] chemimpex.comgoogle.comoxazin-3(4H)-one, known as HSB-13. In a mouse model of Huntington's disease, HSB-13 demonstrated neuroprotective effects by reducing striatal degeneration and improving behavioral outcomes. google.com This highlights the potential of using the this compound core to create potent neuroprotective drugs.
Furthermore, by modifying the this compound scaffold, for example by introducing a 1,2,3-triazole moiety, scientists have created derivatives with significant anti-inflammatory properties. nih.gov These compounds have been shown to reduce the production of inflammatory mediators in microglial cells, which are central to the inflammatory processes in neurodegenerative diseases. nih.gov Other derivatives have been designed to act as potent dopamine (B1211576) D2 receptor antagonists and serotonin (B10506) reuptake inhibitors, indicating potential applications in treating depression and other psychiatric disorders. nih.gov
Table 1: Biological Activity of this compound Derivatives in Drug Discovery
| Derivative | Target/Activity | Therapeutic Potential | Reference |
|---|---|---|---|
| HSB-13 | Neuroprotection | Huntington's Disease | google.com |
| 1,2,3-Triazole Derivatives | Anti-inflammatory (inhibition of NO, IL-1β, IL-6, TNF-α) | Neurodegenerative Diseases | nih.gov |
| Compound 7d | Non-competitive inhibitor of human acetylcholinesterase (hAChE) | Alzheimer's Disease | nih.gov |
| Compound 45c | Dopamine D2 receptor antagonist, serotonin reuptake inhibitor | Depression | nih.gov |
Development of Novel Agrochemicals as Synthetic Precursors
In the field of agricultural science, this compound is a key intermediate for the synthesis of novel agrochemicals, particularly herbicides. chemimpex.comchemimpex.com Its chemical structure allows for the creation of active ingredients for crop protection products. chemimpex.com The broader class of benzoxazinoids, naturally occurring in cereals like wheat and rye, are known for their roles in plant defense against pests and competing plants. nih.gov
Capitalizing on this natural activity, chemists have used this compound to synthesize more potent and selective herbicides. A notable application is in the production of tetrahydrophthalimide herbicides. google.com For example, the compound has been used as a starting material to create 2-[4-(2-propynyl)-2H-1,4-benzoxazin-3(4H)-on-6-yl]-4,5,6,7-tetrahydro-2H-isoindole-1,3-dione, a molecule with significant herbicidal properties. google.com
Research has also focused on developing derivatives that act as protoporphyrinogen (B1215707) oxidase (protox) inhibitors. acs.org Protox is a key enzyme in the chlorophyll (B73375) and heme biosynthesis pathways in plants, and its inhibition leads to rapid plant death. By using a related fluorinated analogue of this compound as a lead compound, researchers have developed a series of potent herbicides with high efficacy and crop selectivity. acs.org
Table 2: Herbicidal Derivatives Synthesized from this compound and its Analogues
| Derivative Class | Starting Material | Mechanism of Action | Reference |
|---|---|---|---|
| Tetrahydrophthalimides | 6-amino-4-(2-propynyl)-2H-1,4-benzoxazin-3(4H)-one | Not specified | google.com |
| Isoindoline-1,3-diones | Flumioxazin and its iodo analogue (related structures) | Protoporphyrinogen oxidase (protox) inhibition | acs.org |
Use as Biochemical Probes in Enzymatic and Cellular Assays
The inherent biological activity of the benzoxazinone (B8607429) scaffold makes this compound and its derivatives valuable tools for biochemical research. chemimpex.com They are employed to investigate enzymatic processes and cellular pathways. chemimpex.com
In cellular assays, these compounds have been used to probe inflammatory responses. For example, a series of derivatives were synthesized to study their effect on lipopolysaccharide (LPS)-induced inflammation in BV-2 microglial cells. nih.gov These experiments measured the production of nitric oxide (NO), the expression of pro-inflammatory cytokines, and the activation of the Nrf2-HO-1 signaling pathway, providing insights into the anti-inflammatory mechanisms of these molecules. nih.gov
As enzyme inhibitors, derivatives of this compound can bind to the active site of an enzyme, preventing the binding of the natural substrate and inhibiting its catalytic activity. This property is exploited to study the function and structure of various enzymes. The ability of certain derivatives to inhibit acetylcholinesterase, for example, is not only relevant for drug discovery but also allows for detailed studies of this critical enzyme in the nervous system. nih.gov
Table 3: Application of this compound and its Derivatives in Biochemical Assays
| Assay Type | Derivative Used | Parameter Measured | Key Finding | Reference |
|---|---|---|---|---|
| Cellular Assay (LPS-induced inflammation) | 1,2,3-Triazole derivatives | NO, IL-1β, IL-6, TNF-α production | Significant reduction in pro-inflammatory mediators | nih.gov |
| Cellular Assay (Oxidative stress) | 1,2,3-Triazole derivatives | ROS levels, Nrf2-HO-1 pathway activation | Reduced ROS and activation of the Nrf2-HO-1 pathway | nih.gov |
| Enzymatic Assay | Compound 7d | Inhibition of human acetylcholinesterase (hAChE) | Non-competitive inhibition with a Ki of 20.2 ± 0.9 μM | nih.gov |
Material Science Applications
While the primary research focus for this compound has been in the life sciences, its chemical structure also lends itself to applications in material science. The broader class of benzoxazine (B1645224) monomers are precursors to polybenzoxazines, a type of thermosetting polymer with high-performance characteristics. wikipedia.org These resins are known for their excellent mechanical properties, thermal stability, chemical resistance, and low flammability. wikipedia.org
Polybenzoxazines are used in demanding applications such as fiber-reinforced plastics, adhesives, and coatings for the aerospace and automotive industries. wikipedia.org The presence of the amino group on the this compound molecule provides a reactive site for polymerization, suggesting its potential use in creating novel polybenzoxazine resins with tailored properties. One source notes its application in the development of new materials like polymers and coatings with improved thermal and chemical resistance, although specific examples in peer-reviewed literature are sparse. chemimpex.com
Diagnostic Tool Development
The development of sensitive and selective diagnostic tools is a critical area of research. The 2H-1,4-benzoxazin-3(4H)-one scaffold has shown potential for creating such tools, particularly fluorescent probes. In one study, a novel fluorescent sensor was developed by fusing a 2H-benzo[b] chemimpex.comgoogle.comoxazin-3(4H)-one moiety with a rhodamine B scaffold. wiley.com This probe exhibited changes in its UV-Vis absorption and fluorescence emission in response to pH changes, making it a viable optical sensor for detecting protons in acidic environments. wiley.com
While this specific probe was not derived from the 6-amino variant, it demonstrates the utility of the core benzoxazinone structure in designing sensor molecules. The amino group on this compound provides a convenient handle for attaching other functional groups, such as fluorophores or targeting ligands, which could be exploited to create more complex and specific diagnostic probes. Additionally, the compound is noted for its use in analytical methods for the detection and quantification of biomolecules, which is a fundamental aspect of many diagnostic applications. chemimpex.com
Analytical Methodologies for Research on 6 Amino 2h 1,4 Benzoxazin 3 4h One and Its Derivatives
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for determining the molecular structure of 6-amino-2H-1,4-benzoxazin-3(4H)-one. By analyzing the interaction of the molecule with electromagnetic radiation, researchers can deduce its atomic composition, connectivity, and the nature of its chemical bonds.
Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural confirmation of 1,4-benzoxazinone derivatives. ekb.egnih.govnih.gov It provides detailed information about the hydrogen (¹H) and carbon (¹³C) environments within the molecule.
In a typical ¹H NMR spectrum of a benzoxazinone (B8607429) scaffold, characteristic signals corresponding to the protons of the aromatic ring and the oxazine (B8389632) ring can be observed. researchgate.net For the closely related isomer, 7-amino-2H-1,4-benzoxazin-3(4H)-one, specific chemical shifts have been reported that help illustrate the expected signals for this class of compounds. prepchem.com The protons of the -OCH₂- group in the oxazine ring typically appear as a singlet, as do the protons of the amine (-NH₂) and amide (-NH-) groups. prepchem.com The aromatic protons appear as doublets and doublet of doublets, with coupling constants indicative of their substitution pattern on the benzene (B151609) ring. prepchem.com
¹³C NMR spectroscopy complements the proton data by identifying all unique carbon atoms in the molecule. ekb.eg For the 7-amino isomer, distinct signals are observed for the methylene (B1212753) carbon (-CH₂-), the carbonyl carbon (-C=O), and the six carbons of the benzene ring, with their chemical shifts influenced by the attached functional groups (amino, ether, and amide). prepchem.com
Table 1: Representative NMR Data for a 7-amino-2H-1,4-benzoxazin-3(4H)-one Isomer This data is for the 7-amino isomer and serves as a reference for the types of signals expected for the 6-amino analogue.
| Nucleus | Chemical Shift (δ) in ppm (Solvent: DMSO-d₆) | Signal Description |
|---|---|---|
| ¹H | 10.35 | Broad Singlet (1H, -NHCO) |
| ¹H | 6.56 | Doublet (1H, J=8.19 Hz, Aromatic) |
| ¹H | 6.18 | Doublet of Doublets (1H, J=2.25, 4.69 Hz, Aromatic) |
| ¹H | 6.14 | Doublet (1H, J=2.44 Hz, Aromatic) |
| ¹H | 4.87 | Singlet (2H, -NH₂) |
| ¹H | 4.41 | Singlet (2H, -OCH₂-) |
| ¹³C | 164.39 | Carbonyl (-C=O) |
| ¹³C | 145.43, 144.55, 116.90, 116.58, 108.14, 102.21 | Aromatic Carbons |
| ¹³C | 66.95 | Methylene (-OCH₂-) |
Source: PrepChem.com prepchem.com
Mass Spectrometry (MS, HR-MS, SI-MS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. ekb.eg For this compound (Molecular Weight: 164.16 g/mol ), the mass spectrum would be expected to show a molecular ion peak (M+) corresponding to this mass. sigmaaldrich.comsigmaaldrich.com
High-Resolution Mass Spectrometry (HR-MS) provides highly accurate mass measurements, allowing for the determination of the elemental formula. Furthermore, techniques like soft ionization (SI-MS) can be used to analyze the intact molecule with minimal fragmentation. Predicted collision cross-section (CCS) values, which relate to the ion's shape and size in the gas phase, can be calculated for various adducts (e.g., [M+H]⁺, [M+Na]⁺) and are valuable in advanced structural analysis. uni.lu
Table 2: Predicted Collision Cross Section (CCS) Data for 6-amino-4-methyl-1,4-benzoxazin-3-one This data for a closely related N-methylated derivative illustrates the type of information obtained from advanced MS analysis.
| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 179.08151 | 135.7 |
| [M+Na]⁺ | 201.06345 | 144.9 |
| [M+K]⁺ | 217.03739 | 143.4 |
| [M-H]⁻ | 177.06695 | 139.5 |
Source: PubChemLite uni.lu
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. ekb.egnih.gov The spectrum for this compound would display characteristic absorption bands confirming its key structural features.
Key expected absorptions include the stretching vibrations of the primary amine (N-H), the secondary amide (N-H), the carbonyl group (C=O) of the lactam, the aromatic C-H bonds, C=C bonds within the benzene ring, and the asymmetric and symmetric stretching of the C-O-C ether linkage.
Table 3: Expected Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Primary Amine (Ar-NH₂) | N-H Stretch | 3300 - 3500 (two bands) |
| Secondary Amide (-CO-NH-) | N-H Stretch | 3100 - 3300 |
| Carbonyl (Lactam) | C=O Stretch | 1670 - 1700 |
| Aromatic Ring | C=C Stretch | 1450 - 1600 |
| Ether (Ar-O-C) | C-O Stretch | 1200 - 1275 (asymmetric) |
Chromatographic Techniques for Purity Assessment and Quantification
Chromatographic methods are essential for separating the target compound from impurities, byproducts, and unreacted starting materials, thereby allowing for accurate purity assessment and quantification.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the premier technique for determining the purity of non-volatile solids like this compound. chemimpex.com The method separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase. Purity is typically reported as a percentage based on the relative area of the main peak in the chromatogram. chemimpex.com
For a compound of this polarity, a reverse-phase HPLC method is commonly employed.
Table 4: Typical HPLC Parameters for Purity Analysis
| Parameter | Description |
|---|---|
| Stationary Phase | C18 (Octadecylsilane) bonded silica (B1680970) column |
| Mobile Phase | A gradient or isocratic mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., water with formic acid or ammonium (B1175870) acetate) |
| Detection | UV-Vis Detector, typically monitoring at a wavelength where the aromatic system absorbs strongly (e.g., 254 nm) |
Gas Chromatography-Mass Spectrometry (GC/MS)
Gas Chromatography-Mass Spectrometry (GC/MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. While less common for this specific compound due to its relatively low volatility and polar N-H groups, it can be applied, particularly for analyzing derivatives. The related compound 6-fluoro-2H-1,4-benzoxazin-3(4H)-one has been analyzed by GC-MS. nih.gov
For successful GC analysis of this compound, a derivatization step is often necessary to increase volatility and thermal stability. This involves converting the polar N-H groups of the amine and amide into less polar derivatives (e.g., by silylation). The separated components are then ionized and detected by the mass spectrometer, providing both quantitative data and structural confirmation.
Table 5: Considerations for GC/MS Analysis
| Step | Description |
|---|---|
| Derivatization (Potential) | Silylation of N-H groups using reagents like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) to increase volatility and improve peak shape. |
| Separation | A capillary column with a non-polar or mid-polar stationary phase separates compounds based on their boiling points and interactions with the phase. |
| Detection | Mass Spectrometry (MS) identifies compounds based on their unique mass spectrum and fragmentation pattern. |
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography is a fundamental, rapid, and cost-effective analytical technique frequently utilized in synthetic organic chemistry. For this compound and its derivatives, TLC serves primarily to monitor the progress of chemical reactions and to perform a preliminary assessment of product purity and fraction composition during purification.
The principle of TLC involves spotting a small amount of the sample onto a stationary phase, typically a thin layer of silica gel or alumina (B75360) coated on a glass or plastic plate. The plate is then placed in a sealed chamber containing a solvent system, or mobile phase. By capillary action, the mobile phase moves up the plate, and the components of the sample mixture travel at different rates depending on their affinity for the stationary phase and their solubility in the mobile phase. This differential migration results in the separation of the components.
In the context of the synthesis of benzoxazinone derivatives, TLC is indispensable. For instance, during the cyclization of an anthranilic acid precursor to form the benzoxazinone ring, TLC can be used to track the disappearance of the starting material and the appearance of the product spot. scispace.com The choice of the mobile phase is critical for achieving good separation. A mixture of a non-polar solvent (like hexane (B92381) or dichloromethane) and a more polar solvent (like ethyl acetate (B1210297) or methanol) is commonly used, with the ratio adjusted to optimize the retardation factor (Rf) values of the compounds of interest.
Visualization of the separated spots on the TLC plate can be achieved through various methods. Since many benzoxazinone derivatives contain a chromophoric aromatic ring, they are often visible under ultraviolet (UV) light (typically at 254 nm). For compounds that are not UV-active or for enhanced sensitivity, chemical staining agents can be used. Reagents like potassium permanganate (B83412), iodine vapor, or ninhydrin (B49086) (for primary and secondary amines) can be employed to visualize the spots.
Table 1: Typical TLC Parameters for Analysis of this compound Derivatives
| Parameter | Description |
| Stationary Phase | Silica gel 60 F₂₅₄ |
| Mobile Phase (Solvent System) | Hexane:Ethyl Acetate (e.g., 7:3, 1:1 v/v) or Dichloromethane:Methanol (e.g., 9:1 v/v) |
| Application | Monitoring reaction progress, preliminary purity check |
| Visualization | UV light (254 nm), Potassium permanganate stain, Iodine vapor |
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, speed, and sensitivity compared to conventional High-Performance Liquid Chromatography (HPLC). This technique is particularly well-suited for the complex analysis required for benzoxazinoid compounds, including the separation and quantification of this compound and its derivatives in various matrices. nih.gov
UPLC systems utilize columns packed with smaller sub-2 µm particles, which operate at higher pressures. This results in narrower and taller chromatographic peaks, leading to enhanced resolution and allowing for faster analysis times without sacrificing separation efficiency. For benzoxazinone derivatives, which may be present in complex mixtures or at low concentrations, the high sensitivity of UPLC is a major advantage. nih.gov
A typical UPLC method for analyzing these compounds involves a reversed-phase column (e.g., C18) and a gradient elution program. The mobile phase usually consists of an aqueous component (often containing a small amount of acid like formic acid to improve peak shape) and an organic modifier such as acetonitrile or methanol. researchgate.net
Detection is commonly performed using a photodiode array (PDA) detector, which provides spectral information across a range of wavelengths, or a mass spectrometer (MS). nih.gov UPLC coupled with mass spectrometry (UPLC-MS), particularly with high-resolution mass analyzers like Quadrupole Time-of-Flight (QTOF-MS), is a powerful tool for the unambiguous identification and structural elucidation of known and unknown benzoxazinone derivatives and their metabolites. nih.gov This combination provides retention time, UV-Vis spectra, and mass-to-charge ratio data, offering a high degree of confidence in compound identification. nih.govresearchgate.net The development and validation of UPLC-MS methods are crucial for quantitative analysis in research settings, ensuring accuracy, precision, and reliability. nih.gov
Table 2: Illustrative UPLC Method Parameters for Benzoxazinoid Analysis
| Parameter | Description |
| System | Waters Acquity UPLC or similar |
| Column | Reversed-Phase C18 (e.g., Acquity BEH C18, 1.7 µm particle size) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Elution | Gradient elution (e.g., 5% to 95% B over several minutes) |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 30 - 40 °C |
| Detection | Photodiode Array (PDA), Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS) |
| Application | Separation, identification, and quantification of derivatives |
Q & A
Q. What synthetic routes are commonly used to prepare 6-amino-2H-1,4-benzoxazin-3(4H)-one and its derivatives?
Methodological Answer:
- Condensation reactions are widely employed. For example, derivatives like 4-acetyl-2-ethyl-2H-1,4-benzoxazin-3(4H)-one are synthesized via acid-catalyzed condensation of substituted phenols with β-ketoesters, achieving yields up to 97% .
- Cyclization strategies using 2-hydroxy-4-methylpyridine and diethyl carbonate under reflux conditions are reported for methyl-substituted analogs .
- Key validation steps : Monitor reactions via TLC and confirm purity via melting point analysis and GC-MS (e.g., molecular ion peak at m/z 219 for acetyl derivatives) .
Q. What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- 1H and 13C NMR : Aromatic protons appear as doublets (δ 6.8–7.2 ppm), while the oxazinone ring protons show coupling constants (J = 2–4 Hz) . Carbonyl carbons resonate at δ 165–170 ppm .
- IR spectroscopy : Confirm the presence of C=O (1650–1700 cm⁻¹) and NH₂ (3300–3500 cm⁻¹) groups .
- GC-MS : Use fragmentation patterns (e.g., m/z 177 for deacetylation) to verify structural integrity .
Q. What storage conditions ensure the stability of this compound?
Methodological Answer:
- Store in airtight containers under inert gas (N₂ or Ar) at room temperature to prevent oxidation .
- Avoid exposure to moisture and light, which can degrade the oxazinone ring .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data among benzoxazinone analogs?
Methodological Answer:
- Assay standardization : Ensure consistent in vitro conditions (e.g., pH, temperature) for antifungal or antibacterial tests. For example, discrepancies in MIC values may arise from variations in fungal strain susceptibility .
- Purity validation : Use HPLC (≥95% purity) and elemental analysis to rule out impurities as confounding factors .
- Replicate studies : Perform dose-response curves in triplicate to assess reproducibility .
Q. How do substituents on the benzoxazinone ring influence bioactivity?
Methodological Answer:
- Electron-withdrawing groups (e.g., Cl, Br) at the 6-position enhance antifungal activity by increasing electrophilicity of the carbonyl group, as seen in 6-chloro derivatives (MIC = 8 μg/mL against C. albicans) .
- Amino groups improve solubility but may reduce membrane permeability. Compare logP values (e.g., 6-amino: logP = 1.2 vs. 6-chloro: logP = 2.5) to optimize bioavailability .
Q. What strategies improve crystallinity for X-ray diffraction of benzoxazinone derivatives?
Methodological Answer:
- Slow evaporation : Use solvent mixtures (e.g., CHCl₃/EtOH) to grow single crystals. For 6-chloro derivatives, this yielded a screw-boat conformation with intermolecular N–H···O hydrogen bonds .
- Additives : Introduce trace amounts of ethyl acetate to reduce nucleation rates .
- Data refinement : Resolve low-resolution structures using SHELX or Olex2 software .
Q. How can computational methods guide the design of benzoxazinone derivatives?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
